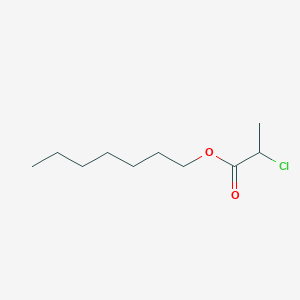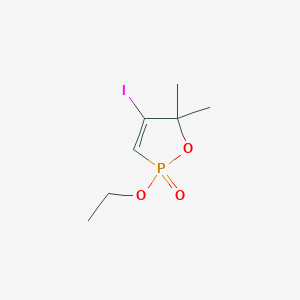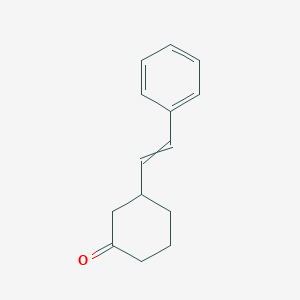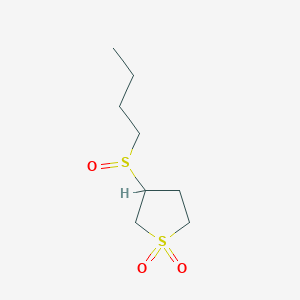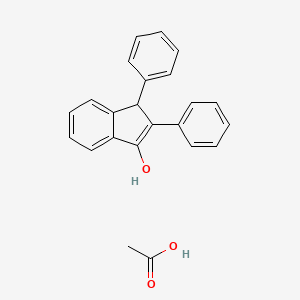
acetic acid;2,3-diphenyl-3H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,3-diphenyl-3H-inden-1-ol is a complex organic compound that features both acetic acid and indene structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-diphenyl-3H-inden-1-ol typically involves multiple steps, starting with the preparation of the indene derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indene with phenyl groups using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, reacts with an indene derivative to form the desired product.
Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce the hydroxyl group at the desired position on the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Acetic acid;2,3-diphenyl-3H-inden-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indene ring structure.
Substitution: Various substituents can be introduced to the indene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
Acetic acid;2,3-diphenyl-3H-inden-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;2,3-diphenyl-3H-inden-1-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group and indene ring structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure.
2-Phenylindene: A simpler indene derivative with one phenyl group.
3-Phenyl-2-propenoic acid: Another compound with a phenyl group and carboxylic acid functionality.
Uniqueness
Acetic acid;2,3-diphenyl-3H-inden-1-ol is unique due to its combination of acetic acid and indene structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
特性
CAS番号 |
89624-50-0 |
|---|---|
分子式 |
C23H20O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
acetic acid;2,3-diphenyl-3H-inden-1-ol |
InChI |
InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,19,22H;1H3,(H,3,4) |
InChIキー |
PPCJQPHPGLQMBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
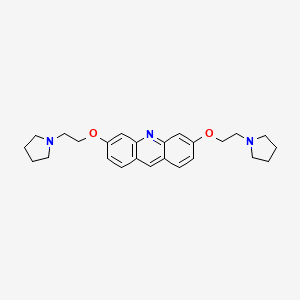



![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
